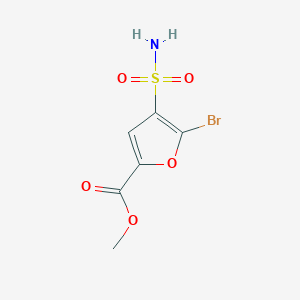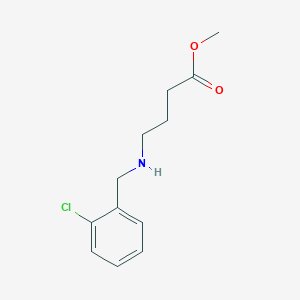
2-Amino-1-(4-thiazolyl)ethanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-thiazolyl)ethanone Hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-thiazolyl)ethanone Hydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like alcohol and ether, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-thiazolyl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiazole ring or the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which can have enhanced biological activities or different chemical properties compared to the parent compound .
Aplicaciones Científicas De Investigación
2-Amino-1-(4-thiazolyl)ethanone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Biology: The compound is studied for its interactions with biological systems, including its effects on enzymes and receptors.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-thiazolyl)ethanone Hydrochloride involves its interaction with various molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylthiazole: Similar in structure but with a methyl group at the C-4 position.
2-Acetylthiazoline: Contains an acetyl group instead of an amino group.
Sulfathiazole: A well-known antimicrobial drug with a thiazole ring.
Uniqueness
2-Amino-1-(4-thiazolyl)ethanone Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C5H7ClN2OS |
|---|---|
Peso molecular |
178.64 g/mol |
Nombre IUPAC |
2-amino-1-(1,3-thiazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C5H6N2OS.ClH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1,6H2;1H |
Clave InChI |
XRIVOLDPAZZJLA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)

![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)




![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
